Cas no 133060-80-7 (4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-)

4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-
- 6-ethyl-4-N,2,3-trimethyl-5-N-phenylpyrimidin-3-ium-4,5-diamine,chloride
- N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-4-Pyrimidinamine
- ZD7288
- 4-ETHYLPHENYLAMINO-1,2-DIMETHYL-6-METHYLAMINOPYRIMIDINIUM CHLORIDE
- ZD7288 hydrate
- 4-(N-Ethyl-N-phenylamino)-1,2 dimethyl-6-(methylamino) pyrimidinium chloride
- ZD 7288
- 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-
- ZD7288 hydrate >=98% (HPLC)
-
- Inchi: 1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3
- InChI Key: JABSKGQQWUDVRU-UHFFFAOYSA-N
- SMILES: C1(C)N(C)C(=NC)C=C(N(CC)C2=CC=CC=C2)N=1
Computed Properties
- Exact Mass: 294.16100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 11
- Surface Charge: 0
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystals
- Density: 1.04±0.1 g/cm3(Predicted)
- Boiling Point: 359.9±52.0 °C(Predicted)
- Solubility: DMSO: soluble10mg/mL, clear
- PSA: 30.31000
- LogP: -0.62400
- pka: 11.97±0.70(Predicted)
- Solubility: Not determined
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- Security Information
- WGK Germany:3
- Storage Condition:2-8°C
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z921027-5mg |
ZD7288 HYDRATE |
133060-80-7 | ≥98% (HPLC) | 5mg |
¥1,238.40 | 2022-09-28 |
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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5. Book reviews
Additional information on 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-
4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- (CAS No. 133060-80-7): A Comprehensive Overview
4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- (CAS No. 133060-80-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities and roles in various physiological processes.
The structure of 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- is characterized by a pyrimidine ring with several functional groups attached, including an ethyl group, two methyl groups, a methylimino group, and a phenyl group. These substituents contribute to the compound's unique chemical properties and biological activity.
Recent research has focused on the potential of 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- as a lead compound for the development of new drugs. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- effectively inhibited the proliferation of cancer cells in vitro by targeting specific signaling pathways involved in cell growth and survival.
In addition to its anti-cancer properties, 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- has also shown promise in the treatment of inflammatory diseases. A study conducted by researchers at the University of California found that this compound significantly reduced inflammation in animal models of arthritis. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes such as COX-2.
The pharmacokinetic properties of 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- have been extensively studied to ensure its suitability for therapeutic use. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver and excreted via urine and feces.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- in humans. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
The potential applications of 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- extend beyond cancer and inflammatory diseases. Recent studies have explored its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research suggests that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
In conclusion, 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- (CAS No. 133060-80-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activity make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, it is likely that this compound will play a significant role in advancing medical treatments for various diseases.
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